Amino-Tri-(m-PEG4-ethoxymethyl)-methane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amino-Tri-(m-PEG4-ethoxymethyl)-methane is a useful research compound. Its molecular formula is C40H80N4O18 and its molecular weight is 905.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

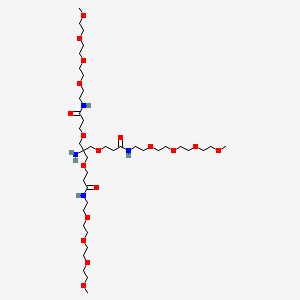

Amino-Tri-(m-PEG4-ethoxymethyl)-methane (CAS #: 1428661-67-9) is a polyethylene glycol (PEG)-based linker that plays a significant role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins, leveraging the ubiquitin-proteasome system. This article delves into the biological activity of this compound, highlighting its properties, mechanisms of action, and implications in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₄₀H₈₀N₄O₁₈ |

| Molecular Weight | 905.08 g/mol |

| CAS Number | 1428661-67-9 |

This compound functions primarily as a linker in PROTACs, connecting two distinct ligands: one that binds to an E3 ubiquitin ligase and another that targets the protein for degradation. This dual-ligand approach enables the selective ubiquitination and subsequent proteasomal degradation of the target protein, which is pivotal in therapeutic strategies against various diseases, particularly cancer.

In Vitro Studies

Research indicates that this compound-based PROTACs exhibit potent biological activity across several cancer cell lines. For example:

- Efficacy Against Cancer Cell Lines : In studies involving CD19+ and HER2+ human cancer cell lines, PROTACs utilizing this linker demonstrated significant cytotoxic effects, leading to reduced viability and increased apoptosis compared to controls .

- Mechanistic Insights : The mechanism behind these effects involves the depletion of intracellular proteins critical for cell survival and proliferation. The ability of this linker to facilitate efficient target engagement with E3 ligases enhances the degradation rate of oncoproteins, thereby exerting anti-cancer effects .

Case Studies

Several case studies highlight the practical applications of this compound in drug development:

- Targeted Degradation : A study demonstrated that a PROTAC incorporating this linker effectively degraded the BRD4 protein in multiple myeloma cells, leading to reduced tumor growth in xenograft models .

- Optimized Drug Delivery : The branched structure of this compound enhances solubility and bioavailability when used in drug formulations. This allows for better targeting of specific tissues, improving therapeutic outcomes while minimizing off-target effects .

Comparative Analysis with Other Linkers

To understand the advantages of this compound, it is useful to compare its biological activity with other common linkers used in PROTAC development.

| Linker Type | Solubility | Targeting Efficacy | Stability |

|---|---|---|---|

| This compound | High | Excellent | Stable |

| Traditional PEG Linkers | Moderate | Good | Variable |

| Non-PEG Linkers | Low | Poor | Unstable |

Future Directions

The ongoing research into this compound focuses on enhancing its efficacy and stability as a PROTAC linker. Innovations may include:

- Improved Target Selectivity : Developing derivatives that can selectively target specific cancer types or resistant strains.

- Combination Therapies : Exploring the synergistic effects of combining PROTACs with traditional chemotherapeutics or immunotherapies to enhance overall treatment efficacy.

特性

IUPAC Name |

3-[2-amino-3-[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propoxy]-N-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H80N4O18/c1-48-16-19-54-28-31-57-25-22-51-13-7-42-37(45)4-10-60-34-40(41,35-61-11-5-38(46)43-8-14-52-23-26-58-32-29-55-20-17-49-2)36-62-12-6-39(47)44-9-15-53-24-27-59-33-30-56-21-18-50-3/h4-36,41H2,1-3H3,(H,42,45)(H,43,46)(H,44,47) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTAKXVPXIKONP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H80N4O18 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

905.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。